molecular formula C7H8N4S B1678755 Nicothiazone CAS No. 555-90-8

Nicothiazone

Cat. No. B1678755
CAS RN: 555-90-8
M. Wt: 180.23 g/mol
InChI Key: ABWLRVJYVVQTGQ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicothiazone (nicotinaldehyde thiosemicarbazone) is an antituberculosis drug . It belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

Nicothiazone has a density of 1.32g/cm^3, a melting point of 225°C (dec.), a boiling point of 346.5°C at 760 mmHg, and a flashing point of 163.3°C . Its vapor pressure is 5.74E-05mmHg at 25°C, and it has a refractive index of 1.665 .

Scientific Research Applications

Plant Uptake and Environmental Impact

Research has demonstrated the rapid uptake of isothiazolinone biocides, such as Nicothiazone, by plants. A study using Arabidopsis thaliana showed that these compounds are rapidly removed from the environment by plants, with implications for their role in green stormwater infrastructure and the environmental fate of these compounds (Muerdter et al., 2022).

Antibacterial and Antibiofilm Potency

Isothiazolinones, which include Nicothiazone, have been studied for their antibacterial properties. Research has focused on enhancing their antibacterial potency while reducing toxicity. One study reported the development of isothiazolinone-nitroxide hybrids, which showed improved activity against antibiotic-resistant Staphylococcus aureus biofilms (Verderosa et al., 2022).

Aquatic Environmental Concerns

The widespread use of isothiazolinones as fungicides raises concerns about their impact on aquatic environments. A study on grass carp indicated that isothiazolinone accumulation in aquatic species varies with temperature and can be associated with toxicity (Hu et al., 2014).

Glutamate Receptor Modulation and Nicotine Dependence

Isothiazolinones have been explored in the context of central nervous system disorders, including nicotine dependence. Research on metabotropic glutamate subtype 2 receptor positive allosteric modulators, which include benzisothiazolone derivatives, has shown potential utility for treating nicotine dependence (Sidique et al., 2012).

Electrochemical Degradation

The electrochemical degradation of methylisothiazolinone, a related compound, has been investigated for its energy efficiency and degradation pathway in wastewater treatment. This research is relevant to the broader class of isothiazolinones, including Nicothiazone, for environmental risk mitigation (Wang et al., 2019).

Biocide Chemistry and Toxicity Profiles

The chemical properties, antibacterial components, and toxicity of isothiazolinones, including Nicothiazone, have been reviewed. This research covers their synthesis, structure-activity-toxicity relationships, and (photo)chemical stability, which are crucial for understanding their application and impact (Silva et al., 2020).

properties

IUPAC Name

[(E)-pyridin-3-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWLRVJYVVQTGQ-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046392
Record name Nicothiazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicothiazone

CAS RN

555-90-8
Record name Nicothiazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicothiazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicothiazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicothiazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTHIAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MR9VJF32M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicothiazone
Reactant of Route 2
Nicothiazone
Reactant of Route 3
Nicothiazone
Reactant of Route 4
Nicothiazone
Reactant of Route 5
Nicothiazone
Reactant of Route 6
Nicothiazone

Citations

For This Compound
4
Citations
WM Grant, JS Schuman - 1993 - books.google.com
The purpose of this book is to present a synopsis of what is known about substances that have toxic properties injurious to the eyes, disturbing to vision, or affecting eyes in other …
Number of citations: 599 books.google.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
BJ Dunn, KS Monds - Handbook of Toxicology, 2001 - books.google.com
Ocular tissues are described which generally show toxicological effects resulting from either topical exposure or systemic administration of chemical substances. The descriptions …
Number of citations: 1 books.google.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.